molecular formula C17H16O4S3 B4948752 diethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate

diethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B4948752
M. Wt: 380.5 g/mol
InChI Key: YKOMNLVRCLRIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate, commonly known as DEDTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of dithiolethiones, which are known for their antioxidant and anti-inflammatory properties. DEDTC has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of DEDTC is not fully understood, but it is believed to involve the activation of various cellular signaling pathways, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. DEDTC has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that DEDTC has a variety of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as the ability to modulate cellular signaling pathways. DEDTC has also been shown to have neuroprotective effects, and may have therapeutic implications for the treatment of neurodegenerative disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEDTC in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. DEDTC is also relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of using DEDTC is its instability in aqueous solutions, which may make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on DEDTC. One area of interest is the development of DEDTC-based drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is the investigation of the molecular mechanisms underlying the antioxidant and anti-inflammatory activity of DEDTC, which may lead to the development of more potent compounds. Additionally, further studies are needed to investigate the safety and toxicity of DEDTC in vivo, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

DEDTC can be synthesized using a variety of methods, including the reaction of 2-phenyl-2-thioxoethanethiol with diethyl malonate in the presence of a base, such as potassium hydroxide. The resulting product is then oxidized using a strong oxidizing agent, such as potassium permanganate, to yield DEDTC. Other methods of synthesis have also been reported, including the use of different starting materials and reaction conditions.

Scientific Research Applications

DEDTC has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and medicinal chemistry. One of the most promising areas of research for DEDTC is its potential as an antioxidant and anti-inflammatory agent. Studies have shown that DEDTC can scavenge free radicals and reduce oxidative stress, which may have therapeutic implications for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Properties

IUPAC Name

diethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S3/c1-3-20-16(18)14-15(17(19)21-4-2)24-13(23-14)10-12(22)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOMNLVRCLRIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=CC(=S)C2=CC=CC=C2)S1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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